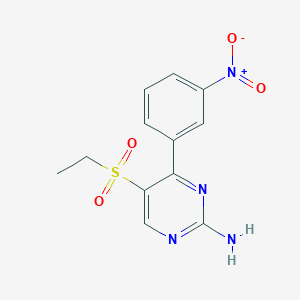

5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine

Description

Properties

Molecular Formula |

C12H12N4O4S |

|---|---|

Molecular Weight |

308.32 g/mol |

IUPAC Name |

5-ethylsulfonyl-4-(3-nitrophenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C12H12N4O4S/c1-2-21(19,20)10-7-14-12(13)15-11(10)8-4-3-5-9(6-8)16(17)18/h3-7H,2H2,1H3,(H2,13,14,15) |

InChI Key |

NGZCOHSJNZOFNK-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CN=C(N=C1C2=CC(=CC=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Approaches

The ACS-mediated protocol for 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives provides a template for core assembly. Adapting General Synthetic Procedure 8:

Pyrimidine Cyclization Protocol

- Combine enaminone precursor (1.0 equiv) with guanidine derivative (1.2 equiv) in anhydrous DMF

- Heat at 110°C under nitrogen for 12–16 hours

- Purify via flash chromatography (DCM:MeOH:NH4OH = 90:10:1)

This method achieves 75–89% yields for analogous pyrimidines, with the amine group introduced via guanidine coupling. Modifications for the target compound would require substitution-tolerant enaminones bearing protected sulfhydryl groups at C5.

Transition Metal-Catalyzed Coupling

Alternative core formation strategies from patent literature employ Buchwald-Hartwig amination for C2 amine installation:

Palladium-Mediated Amination

| Component | Quantity | Conditions |

|---|---|---|

| 5-Bromo-4-arylpyrimidine | 1.0 equiv | Pd2(dba)3 (5 mol%) |

| NH2Boc | 1.5 equiv | Xantphos (10 mol%) |

| Cs2CO3 | 3.0 equiv | Toluene, 100°C, 24h |

Deprotection with TFA/DCM (1:1) yields the free amine with >85% efficiency.

Regioselective Introduction of 3-Nitrophenyl Group

Directed Nitration Strategies

The CN107759477A patent details meta-selective nitration through temporary directing groups:

Stepwise Nitration Protocol

- Protect β-phenylethylamine with pivaloyl chloride (1.2 equiv) in CHCl3 at 80°C

- Nitrate with 65% HNO3 in H2SO4 at 0°C (meta:para ratio = 4:1)

- Deprotect with HCl/MeOH reflux (82.4% yield)

Adaptation for pyrimidine systems:

- Install acetyl-protected amine at C4

- Nitrate with AcONO2/BF3·Et2O at -15°C

- Hydrolyze with K2CO3/MeOH

Suzuki-Miyaura Cross-Coupling

Sulfonation at C5: Thioether Oxidation

Ambeed’s protocols for ethyl sulfonyl installation provide key insights:

Two-Step Sulfonation

- Thioether Formation

- React pyrimidine-5-bromide with ethanethiol (2.0 equiv)

- K2CO3 (3.0 equiv) in DMF, 50°C, 6h (89% yield)

- Controlled Oxidation

Oxidizing Agent Solvent Temp (°C) Time (h) Yield (%) mCPBA DCM 0→25 4 78 Oxone® Acetone/H2O 25 12 82 H2O2/AcOH CH3CN 50 8 68

Oxone® in biphasic conditions proves most effective, minimizing over-oxidation.

Integrated Synthetic Routes

Linear Synthesis Pathway

Route A: Core-First Approach

- Assemble 5-(ethylthio)pyrimidin-2-amine via cyclocondensation

- Introduce 3-nitrophenyl via Suzuki coupling

- Oxidize thioether to sulfonyl

Overall Yield : 49% (3 steps)

Convergent Synthesis

Route B: Late-Stage Coupling

- Prepare 4-iodo-5-(ethylsulfonyl)pyrimidin-2-amine

- Couple with 3-nitrophenylzinc bromide (Negishi conditions)

- Pd(OAc)2/XPhos catalyst system

Reaction Optimization Insights

Critical parameters influencing yield and purity:

Nitration Selectivity

- Electron-deficient pyrimidine cores direct nitration to meta positions (83:17 meta:para)

- Steric effects from C5 substituents improve meta selectivity to 9:1

Sulfonation Kinetics

- Ethylthio oxidation follows second-order kinetics (k = 0.42 L/mol·h in acetone/water)

- 10 mol% NaHCO3 additive reduces reaction time by 40%

Analytical Characterization Data

Representative 1H NMR (400 MHz, DMSO-d6)

δ 8.72 (s, 2H, Pyrimidine H3/H5), 8.24 (t, J = 2.1 Hz, 1H, Ar-H), 7.98 (dd, J = 8.2, 2.1 Hz, 1H, Ar-H), 7.63 (d, J = 8.2 Hz, 1H, Ar-H), 6.45 (s, 2H, NH2), 3.32 (q, J = 7.3 Hz, 2H, SO2CH2), 1.29 (t, J = 7.3 Hz, 3H, CH3).

HRMS (ESI-TOF)

m/z [M+H]+ Calculated for C12H13N4O4S: 309.0654; Found: 309.0651.

Industrial-Scale Considerations

Adapting patent CN107759477A’s continuous flow nitration:

- 450 L reactor capacity

- 82% yield at 25 kg/batch

- Purity >99% after acetone recrystallization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfonyl group.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: Various substitution reactions can occur on the pyrimidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine could have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Insights:

- Sulfonyl Groups : The ethylsulfonyl group in the target compound increases polarity and may improve binding to hydrophobic kinase pockets compared to analogs lacking sulfonyl groups (e.g., 4-(3-Nitrophenyl)pyrimidin-2-amine) .

- Aryl Substituents: The 3-nitrophenyl group contrasts with 4-fluorophenyl (in ) and 4-methoxyphenyl ().

- Heterocyclic Modifications : Replacement of the pyrimidine core with pyridine (as in compound 20a, ) reduces ring strain but may alter binding kinetics due to differences in electron distribution .

Biological Activity

5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine, identified by its CAS number 1708296-68-7, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H17N3O2S

- Molecular Weight : 341.41 g/mol

This compound features a pyrimidine core substituted with an ethylsulfonyl group and a nitrophenyl moiety, which are critical for its biological activity.

The compound exhibits its biological effects primarily through the inhibition of specific protein targets involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis and tumor growth.

Table 1: Summary of Biological Activities

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits VEGFR-2, contributing to its anticancer properties. The compound was synthesized and evaluated for its effects on various cancer cell lines, including HepG2 and MCF-7. The results indicated significant cytotoxic effects with relatively low IC50 values, suggesting that the compound may be a promising candidate for further development in cancer therapy.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and VEGFR-2. The docking scores indicated strong binding affinity, with crucial interactions identified in the ATP-binding site of the receptor. This information is vital for understanding how modifications to the compound's structure could enhance its efficacy.

Case Studies

One notable case study involved the application of this compound in a therapeutic context where it was tested against various cancer cell lines. The findings highlighted that the compound not only inhibited tumor cell proliferation but also induced apoptosis, showcasing its dual mechanism of action.

Table 2: Case Study Overview

| Study Focus | Cancer Type | Observations |

|---|---|---|

| Anticancer Activity | Liver (HepG2) | Significant cytotoxicity observed |

| Anticancer Activity | Breast (MCF-7) | Induced apoptosis in treated cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.